5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
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Overview
Description
5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that features a triazolo-pyridine core fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the cyclization of N-(pyridin-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the triazolo-pyridine core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as DNA-PK, which is involved in DNA repair.
Biological Studies: The compound is used to study the inhibition of kinases like JAK1 and JAK2, which are targets for treating autoimmune diseases and cancers.
Material Science:
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it binds to the catalytic subunit of DNA-PK, preventing the repair of double-strand DNA breaks . This inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its tetrahydropyran ring, which can enhance its solubility and bioavailability compared to other triazolo-pyridine derivatives. This structural feature makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C11H14N4O/c12-11-13-10-3-1-2-9(15(10)14-11)8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H2,12,14) |
InChI Key |
YJQQTYKVKPHPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC3=NC(=NN32)N |
Origin of Product |
United States |
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